Octafluorocyclopentanone
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Overview
Description
Octafluorocyclopentanone is a fluorinated organic compound with the molecular formula C5F8O. It is a cyclic ketone where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its high thermal stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octafluorocyclopentanone typically involves the fluorination of cyclopentanone. One common method is the direct fluorination using elemental fluorine in the presence of a catalyst. Another approach is the electrochemical fluorination of cyclopentanone in a hydrogen fluoride solution. These methods require careful control of reaction conditions, such as temperature and pressure, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often employs large-scale electrochemical fluorination processes. This method is favored due to its efficiency and ability to produce high-purity compounds. The process involves the use of specialized equipment to handle the highly reactive fluorine gas and maintain the necessary reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Octafluorocyclopentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert it to perfluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under controlled conditions.
Major Products
The major products formed from these reactions include perfluorinated carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Octafluorocyclopentanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Its unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing into its potential use in drug development, particularly for its stability and reactivity.
Industry: It is used in the production of high-performance materials, such as fluoropolymers and specialty coatings.
Mechanism of Action
The mechanism by which octafluorocyclopentanone exerts its effects involves its high electronegativity and ability to form strong bonds with other elements. Its molecular targets include various enzymes and proteins, where it can modify their activity through fluorination. The pathways involved often include nucleophilic attack on the carbonyl group, leading to the formation of stable fluorinated products.
Comparison with Similar Compounds
Similar Compounds
Perfluorocyclopentene: Similar in structure but lacks the ketone functional group.
Perfluorocyclohexanone: A larger ring structure with similar fluorination.
Perfluorocyclobutanone: A smaller ring structure with similar properties.
Uniqueness
Octafluorocyclopentanone is unique due to its specific ring size and the presence of a ketone group, which imparts distinct reactivity and stability compared to other perfluorinated cyclic compounds. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluorocyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F8O/c6-2(7)1(14)3(8,9)5(12,13)4(2,10)11 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHCZQVQWBCKOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(C(C(C1(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F8O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458749 |
Source
|
Record name | octafluorocyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376-66-9 |
Source
|
Record name | octafluorocyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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